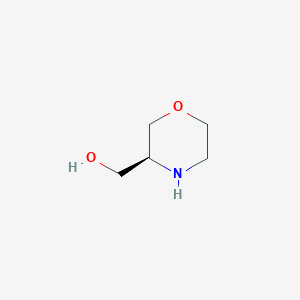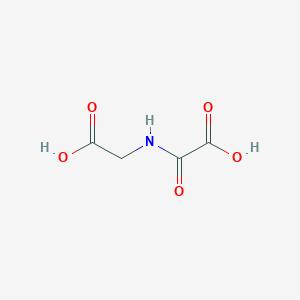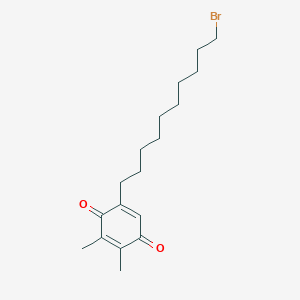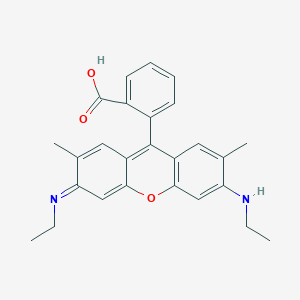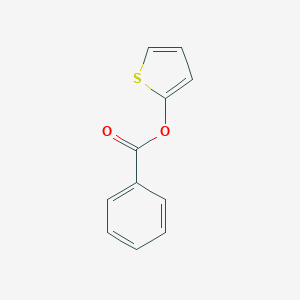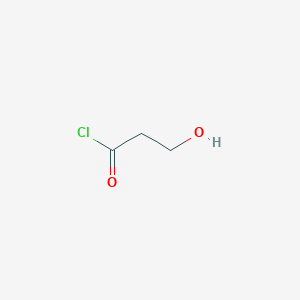
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” is represented by the InChI code 1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8-; . The trans configuration indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound’s biological activity and physical properties.Chemical Reactions Analysis
Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts. Additionally, the preparation of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols involved condensation and ring closure reactions, demonstrating the reactivity of the amino group on the cyclohexane ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” are influenced by its molecular structure. It has a molecular weight of 207.7 and is a solid at room temperature . The zwitterionic forms of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution were studied, showing that the most stable conformations are staggered forms.Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride: is a derivative of cyclohexanecarboxylic acid, which is a fundamental structure in many pharmacologically active molecules . Its trans configuration, where substituents are on opposite sides of the cyclohexane ring, can significantly influence the compound’s biological activity and physical properties.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylate derivatives, including trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride , has been extensively studied. For instance, X-ray analysis of related compounds has revealed crucial information about their conformation and dimerization through hydrogen bonding, which is vital for understanding their interaction with biological targets.
Chemical Synthesis Intermediates
This compound is often used as an intermediate in the synthesis of more complex chemical entities. Its presence in a synthetic pathway can be pivotal for the formation of various biologically active molecules, especially in the pharmaceutical industry .
Antidotes for Anticholinesterase Poisoning
The transformation of cyclohexanecarboxylate derivatives into their corresponding hydrochloride salts has been applied in the synthesis of antidotes for anticholinesterase poisoning. This showcases the compound’s role in critical health-related chemical syntheses.
Synthesis of VLA-4 Antagonists
A key intermediate in the synthesis of a very late antigen-4 (VLA-4) antagonist is a derivative of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride . This synthesis involves a reductive etherification reaction and is a testament to the compound’s versatility in medicinal chemistry.
Development of Anti-Ulcer Agents
The crystal and molecular structures of related anti-ulcer agents have been determined, revealing important structural information. Such data is essential for the development of new medications that can interact effectively with biological systems to treat conditions like ulcers.
Study of Zwitterionic Forms in Aqueous Solutions
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a cyclohexane carboxylate amino isomer . It is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols . These compounds are known to inhibit adenosine deaminase , an enzyme that plays a key role in purine metabolism and is associated with immune response.
Mode of Action
The compound interacts with its target, adenosine deaminase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of adenosine to inosine . The inhibition of adenosine deaminase can lead to an increase in the concentration of adenosine in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine metabolism pathway . By inhibiting adenosine deaminase, the compound disrupts the normal breakdown of adenosine, leading to an accumulation of adenosine in the body . This can have downstream effects on various physiological processes, including immune response and inflammation .
Pharmacokinetics
The compound’s solubility and lipophilicity suggest that it may have good bioavailability
Result of Action
The inhibition of adenosine deaminase by trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can lead to an increase in adenosine concentrations . This can have various molecular and cellular effects, including the modulation of immune response and inflammation . The specific effects can vary depending on the physiological context and the concentration of the compound.
Action Environment
The action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s solubility and distribution .
Propiedades
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVSMFHQPMRMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | |
CAS RN |
90950-09-7, 2084-28-8 |
Source


|
| Record name | 90950-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


